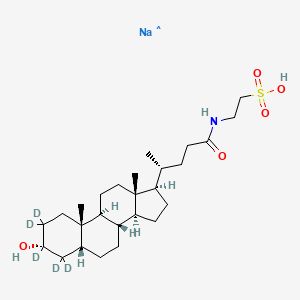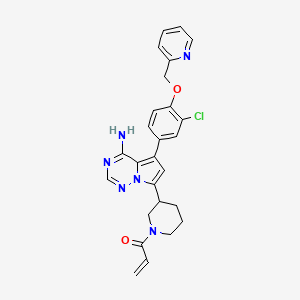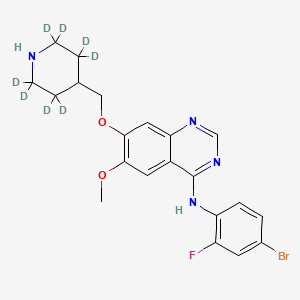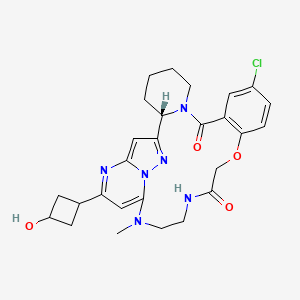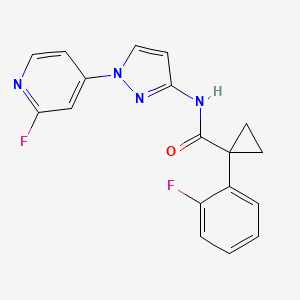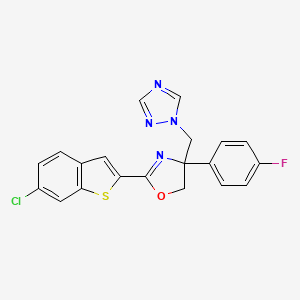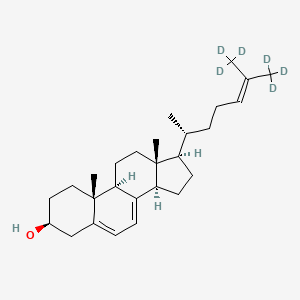
7-Dehydro Desmosterol-d6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Dehydro Desmosterol-d6, also known as cholesta-5,7,24-trien-3β-ol-d6, is a deuterated form of 7-Dehydro Desmosterol. It is a sterol intermediate in the biosynthesis of cholesterol, specifically in the Bloch pathway. This compound is crucial for understanding cholesterol metabolism and its associated pathways .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Dehydro Desmosterol-d6 involves the deuteration of 7-Dehydro DesmosterolThe reaction conditions often involve the use of deuterated reagents and solvents under controlled temperature and pressure .
Industrial Production Methods
Industrial production of this compound can be achieved through biotechnological methods. For instance, the biosynthesis pathway can be reengineered in microorganisms like Saccharomyces cerevisiae. This involves genetic modifications to enhance the production of 7-Dehydro Desmosterol, followed by deuteration .
Analyse Chemischer Reaktionen
Types of Reactions
7-Dehydro Desmosterol-d6 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
7-Dehydro Desmosterol-d6 has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various sterols and steroids.
Biology: Helps in studying cholesterol metabolism and its regulation.
Medicine: Used in the development of cholesterol-lowering drugs and in the study of diseases related to cholesterol metabolism.
Industry: Used in the production of vitamin D3 and other sterol-based products
Wirkmechanismus
7-Dehydro Desmosterol-d6 exerts its effects by participating in the cholesterol biosynthesis pathway. It is converted to desmosterol by the enzyme 7-dehydrocholesterol reductase (DHCR7). Desmosterol is then converted to cholesterol by the enzyme 24-dehydrocholesterol reductase (DHCR24). These enzymes and their pathways are crucial for maintaining cholesterol homeostasis in the body .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Dehydrocholesterol: Another intermediate in the cholesterol biosynthesis pathway.
Desmosterol: The immediate precursor to cholesterol in the Bloch pathway.
Lanosterol: The first sterol in the cholesterol biosynthesis pathway
Uniqueness
7-Dehydro Desmosterol-d6 is unique due to its deuterated nature, which makes it a valuable tool in research involving isotopic labeling. This allows for more precise tracking and analysis of metabolic pathways compared to its non-deuterated counterparts .
Eigenschaften
Molekularformel |
C27H42O |
|---|---|
Molekulargewicht |
388.7 g/mol |
IUPAC-Name |
(3S,9S,10R,13R,14R,17R)-10,13-dimethyl-17-[(2R)-7,7,7-trideuterio-6-(trideuteriomethyl)hept-5-en-2-yl]-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C27H42O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h7,9-10,19,21,23-25,28H,6,8,11-17H2,1-5H3/t19-,21+,23-,24+,25+,26+,27-/m1/s1/i1D3,2D3 |
InChI-Schlüssel |
RUSSPKPUXDSHNC-MHKLOEBLSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C(=CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC=C4[C@@]3(CC[C@@H](C4)O)C)C)C([2H])([2H])[2H] |
Kanonische SMILES |
CC(CCC=C(C)C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Cyclopenta[c]pyran-4-carboxylic acid, 1-(beta-D-glucopyranosyloxy)-1,4a,5,6,7,7a-hexahydro-4a,5,7-trihydroxy-7-methyl-, methyl ester, [1S-(1alpha,4aalpha,5alpha,7alpha,7aalpha)]-](/img/structure/B12428740.png)
![(E)-N-[1-[2-(dimethylamino)ethylamino]-2-methyl-1-oxopropan-2-yl]-4-[4-[[4-methoxy-2-propan-2-yl-5-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]methyl]phenyl]-2,2-dimethylbut-3-enamide](/img/structure/B12428742.png)
aniline](/img/structure/B12428747.png)
![3-[8,12,17-Tris(2-carboxyethyl)-3,7,13,18-tetramethyl-21,23-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B12428762.png)
